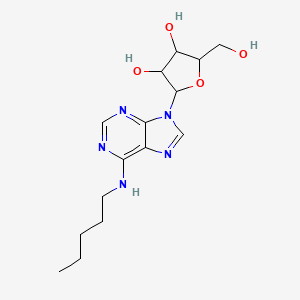
Adenosine,6N-pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine,6N-pentyl is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar. The addition of a pentyl group to the 6N position of adenosine modifies its properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine,6N-pentyl typically involves the nucleophilic aromatic substitution of adenine derivatives activated at the 6-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same nucleophilic aromatic substitution method, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Adenosine,6N-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 6N position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Adenosine,6N-pentyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its interaction with adenosine receptors.
Industry: Used in the development of pharmaceuticals and biochemical assays
Mechanism of Action
Adenosine,6N-pentyl exerts its effects primarily through interaction with adenosine receptors (A1 and A2). These receptors are involved in various physiological processes, including the regulation of heart rate and neurotransmitter release. The compound acts as an agonist or antagonist, depending on the receptor subtype, influencing cellular activities by modulating cyclic AMP levels and other signaling pathways .
Comparison with Similar Compounds
Adenosine: The parent compound, involved in energy transfer and signal transduction.
Theophylline: A methylxanthine derivative that acts as an adenosine receptor antagonist.
Caffeine: Another methylxanthine with similar antagonistic properties.
Uniqueness: Adenosine,6N-pentyl is unique due to the presence of the pentyl group at the 6N position, which alters its interaction with adenosine receptors and potentially enhances its therapeutic efficacy compared to other adenosine derivatives .
Properties
CAS No. |
26293-51-6 |
|---|---|
Molecular Formula |
C15H23N5O4 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-(pentylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18) |
InChI Key |
GOVRORCMTKLBKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















